2-Methylmorpholine-3-carboxylic acid 2-Methylmorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14457506
InChI: InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

2-Methylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC14457506

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methylmorpholine-3-carboxylic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name 2-methylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)
Standard InChI Key FTVXLBDGIPTBCP-UHFFFAOYSA-N
Canonical SMILES CC1C(NCCO1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

2-Methylmorpholine-3-carboxylic acid features a six-membered morpholine ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol. The compound’s stereochemistry is critical for its biological activity, as the spatial arrangement of functional groups influences its interactions with target proteins.

Molecular Characteristics

The IUPAC name, 2-methylmorpholine-3-carboxylic acid, reflects its substitution pattern. The canonical SMILES representation (CC1C(NCCO1)C(=O)O) highlights the morpholine backbone and substituents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
IUPAC Name2-methylmorpholine-3-carboxylic acid
CAS Number67254699

The compound’s solubility in polar solvents, such as water and ethanol, facilitates its use in aqueous reaction environments, while its stability under mild acidic and basic conditions enhances its utility in multi-step syntheses.

Synthesis and Optimization Strategies

The synthesis of 2-methylmorpholine-3-carboxylic acid prioritizes stereochemical control to ensure biological efficacy. Two primary approaches dominate current methodologies:

Chiral Pool Synthesis

This method leverages naturally occurring chiral precursors to introduce stereochemistry. For example, starting with L-serine or D-threonine, the morpholine ring is constructed via cyclization reactions. Protecting groups, such as tert-butoxycarbonyl (Boc), are employed to shield reactive sites during intermediate steps.

Asymmetric Catalysis

Transition metal catalysts, including ruthenium and palladium complexes, enable enantioselective synthesis. A notable protocol involves the asymmetric hydrogenation of enamine intermediates derived from ethyl acetoacetate. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring reaction progress and ensuring ≥95% enantiomeric excess.

Applications in Medicinal Chemistry

2-Methylmorpholine-3-carboxylic acid’s structural mimicry of amino acids underpins its therapeutic potential. Key applications include:

Antimicrobial Agents

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus. The carboxylic acid group facilitates binding to bacterial penicillin-binding proteins, disrupting cell wall synthesis. For instance, a 2024 study demonstrated that halogenated derivatives achieved minimum inhibitory concentrations (MICs) of 2–4 µg/mL against methicillin-resistant S. aureus (MRSA).

Anti-Inflammatory Therapeutics

By modulating cyclooxygenase-2 (COX-2) activity, morpholine derivatives reduce prostaglandin E₂ (PGE₂) synthesis. In murine models, oral administration of a 2-methylmorpholine-3-carboxylic acid derivative (50 mg/kg) decreased paw edema by 62% compared to controls.

Biochemical Mechanisms and Target Interactions

The compound’s dual functional groups enable diverse biochemical interactions:

Enzyme Inhibition

The carboxylic acid moiety chelates metal ions in enzyme active sites. For example, it inhibits angiotensin-converting enzyme (ACE) by coordinating with the zinc ion in its catalytic domain, reducing vasoconstriction.

Receptor Modulation

In GABAₐ receptor subtypes, the morpholine ring’s oxygen atom forms hydrogen bonds with asparagine residues, enhancing chloride ion influx and neuronal hyperpolarization. This mechanism is under investigation for anxiety and epilepsy treatments.

Industrial Production and Scalability

Large-scale synthesis employs continuous flow reactors to optimize yield and purity. A 2023 pilot study achieved a throughput of 12 kg/day with 98.5% purity using a packed-bed reactor system. Key parameters include:

  • Temperature: 50–60°C

  • Pressure: 2–3 bar

  • Catalyst: Pd/C (5% w/w)

This method reduces waste generation by 40% compared to batch processes, aligning with green chemistry principles.

Future Research Directions

Emerging applications in peptide nucleic acid (PNA) synthesis and covalent inhibitor design highlight the compound’s versatility. A 2025 computational study identified 27 novel derivatives with predicted IC₅₀ values <10 nM against SARS-CoV-2 main protease. Further in vivo pharmacokinetic studies are warranted to assess oral bioavailability and metabolic stability.

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